Iopanoic acid, (-)-

Beschreibung

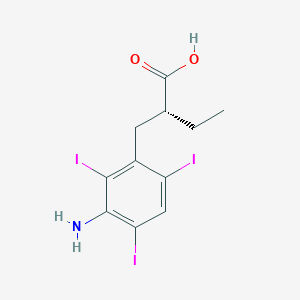

Iopanoic acid (C₁₁H₁₂I₃NO₂; CAS RN 96-83-3) is a triiodinated benzoic acid derivative primarily used as an oral cholecystographic agent to visualize the gallbladder. It functions by concentrating in the gallbladder after intestinal absorption, biliary excretion, and subsequent iodination of bile . Structurally, it features a triiodinated aromatic ring and an alkanoic side chain, which influence its lipophilicity and pharmacokinetics . Beyond imaging, iopanoic acid inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3), making it adjunctive therapy for hyperthyroidism .

Eigenschaften

CAS-Nummer |

17879-97-9 |

|---|---|

Molekularformel |

C11H12I3NO2 |

Molekulargewicht |

570.93 g/mol |

IUPAC-Name |

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |

InChI-Schlüssel |

OIRFJRBSRORBCM-RXMQYKEDSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Isomerische SMILES |

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Kanonische SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iopanoic acid, (-)- typically involves the iodination of a precursor compound. One common method includes the reaction of 3-amino-alpha-ethylbenzenepropanoic acid with iodine monochloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes. The precursor compound is dissolved in a suitable solvent, and iodine monochloride is added gradually while maintaining the reaction temperature and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity Iopanoic acid, (-)- .

Analyse Chemischer Reaktionen

Enzyme Inhibition Through Deiodinase Interaction

Iopanoic acid demonstrates potent inhibition of iodothyronine deiodinases (DIOs), enzymes critical for thyroid hormone metabolism:

Key findings:

Substrate-Specific Monodeiodination

Despite being a deiodinase inhibitor, iopanoic acid undergoes enzymatic dehalogenation:

Mass spectrometry analysis reveals:

Photochemical Degradation

The compound exhibits light-sensitive decomposition:

Thermal Decomposition Pathways

Heating induces distinct breakdown patterns:

| Temperature | Products Formed | Analytical Method | Reference |

|---|---|---|---|

| 155°C (dec.) | I₂ vapor + benzoic acid derivatives | Visual/spectral analysis | |

| >200°C | Polyiodinated aromatic amines | TGA-FTIR coupling |

Critical note: Thermal decomposition generates elemental iodine (violet vapors) through C-I bond cleavage , a reaction exploited in quality control testing.

Aqueous Reactivity Profile

The carboxylic acid moiety participates in pH-dependent reactions:

This pH-dependent behavior directly impacts its:

Synthetic Modification Reactions

While not endogenous, iopanoic acid undergoes deliberate structural modifications:

Caution: Iodine substituents show limited reactivity in nucleophilic aromatic substitution due to steric hindrance from adjacent groups .

Wissenschaftliche Forschungsanwendungen

Cholecystography

Iopanoic acid is widely utilized as a contrast medium in cholecystography, a diagnostic imaging procedure that visualizes the gallbladder. Since its introduction in 1951, it has proven to be an effective agent due to its high iodine content (66.68%), which enhances radiographic contrast.

- Mechanism of Action : After oral administration, iopanoic acid is absorbed by the small intestine and excreted into the bile within two hours, achieving maximum concentration in the gallbladder between 10 to 12 hours post-ingestion. The rapid elimination of the compound occurs within 48 hours, making it a reliable choice for imaging studies .

- Diagnostic Accuracy : The accuracy of iopanoic acid in detecting gallbladder diseases and cholelithiasis is estimated at 99%, highlighting its significant role in clinical diagnostics .

Thyroid Function Modulation

Iopanoic acid has been studied for its ability to inhibit thyroid hormone synthesis and release, making it useful in managing hyperthyroidism.

- Mechanism : It acts as a deiodinase inhibitor, reducing serum levels of T3 (triiodothyronine) rapidly upon administration. This property has been leveraged in clinical settings to manage conditions associated with excessive thyroid hormone production .

- Clinical Studies : Research indicates that iopanoic acid can effectively decrease T3 levels in patients with hyperthyroidism, providing a therapeutic avenue for managing this condition without the need for more invasive procedures .

Chondroprotective Effects

Recent studies have explored the potential chondroprotective properties of iopanoic acid in osteoarthritis models.

- Research Findings : In an ex vivo model using human osteochondral explants subjected to mechanical stress, iopanoic acid demonstrated beneficial effects on cartilage integrity. It was shown to mitigate detrimental signaling pathways associated with osteoarthritis by influencing gene expression related to cartilage matrix deposition .

- Nanoparticle Encapsulation : To enhance the efficacy of iopanoic acid, researchers have investigated encapsulating it within nanoparticles (NP-IOP), allowing for slow release and improved treatment outcomes in cartilage protection against mechanical stress-induced damage .

Summary of Applications

| Application | Mechanism/Effect | Clinical Relevance |

|---|---|---|

| Cholecystography | Enhances visualization of gallbladder via iodine | High diagnostic accuracy (99%) |

| Thyroid Function | Inhibits T3 synthesis; reduces hyperthyroidism | Effective management of thyroid disorders |

| Chondroprotective | Mitigates mechanical stress-induced cartilage damage | Potential treatment for osteoarthritis |

Case Studies and Research Insights

- A study on aged human explants treated with iopanoic acid showed significant changes in gene expression related to cartilage health, suggesting its potential role as a disease-modifying agent in osteoarthritis management .

- Clinical evaluations have confirmed that iopanoic acid remains a safe option for patients undergoing cholecystography, with minimal side effects reported over extensive use since its introduction .

Wirkmechanismus

The mechanism of action of Iopanoic acid, (-)- involves its interaction with molecular targets and pathways in biological systems. The iodine atoms in the compound contribute to its radiopacity, making it useful in medical imaging. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and distribution in the body .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Iopronic Acid

Iopronic acid, a structural analog of iopanoic acid, differs in its alkanoic side chain, enhancing water solubility. Despite preclinical advantages, clinical studies reveal comparable efficacy and safety:

| Parameter | Iopronic Acid | Iopanoic Acid |

|---|---|---|

| First-Dose Efficacy | 44% (good/excellent) | 42% (good/excellent) |

| Second-Dose Efficacy | 29% (additional) | 34% (additional) |

| Adverse Reactions | 6% (neutrophil increase) | 5% (eosinophil increase) |

| Renal/Liver Toxicity | Moderate (6% impaired) | Moderate (8% impaired) |

| Water Solubility | High | Low |

- Safety: Laboratory abnormalities (e.g., elevated BUN, creatinine) and adverse reactions (e.g., diarrhea) occurred at similar rates .

- Pharmacokinetics : Despite iopronic acid’s higher solubility and LD₅₀ in animals, clinical absorption rates and biliary excretion were comparable .

Iophenoxic Acid

Iophenoxic acid shares structural similarity but replaces iopanoic acid’s amino group (-NH₂) with a hydroxyl (-OH), altering albumin binding:

- Binding Affinity: The -OH group in iophenoxic acid forms stronger hydrogen bonds with Tyr¹⁵⁰ and Arg²⁵⁷ in albumin’s drug site 1, conferring a 10-fold higher affinity than iopanoic acid .

- Pharmacokinetics: Iophenoxic acid has an extreme half-life (~2.5 years in humans vs. 1–2 days for iopanoic acid in goats), limiting clinical use but favoring wildlife tracking .

- Toxicity: Both compounds accumulate in hepatic slices, but iopanoic acid achieves higher slice/medium ratios (10–30 vs. 3–12) .

Ipodate and Iocetamic Acid

- Ipodate: A sodium salt formulation with faster gallbladder opacification. Nonvisualization with ipodate reliably predicts cholelithiasis, whereas iopanoic acid’s failure may require pathology confirmation .

- Iocetamic Acid: Exhibits saturation kinetics similar to iopanoic acid but with variable choleretic effects in dogs .

Structural and Pharmacokinetic Insights

- Albumin Binding: Iopanoic acid’s -NH₂ group donates a single hydrogen bond in albumin site 1, whereas iophenoxic acid’s -OH forms two, explaining affinity differences .

- Metabolism: Both compounds undergo glucuronidation, but hepatic UDPGA depletion reduces iopanoic acid’s biliary excretion by 90% .

Q & A

Q. What is the mechanism of action of (-)-iopanoic acid in inhibiting thyroid hormone synthesis, and how is this validated experimentally?

(-)-Iopanoic acid acts as a competitive inhibitor of iodothyronine deiodinases, blocking the conversion of thyroxine (T4) to triiodothyronine (T3). Experimental validation involves in vitro enzyme assays using purified deiodinases and HPLC to quantify T3/T4 ratios . Key parameters include IC50 values and kinetic studies to assess binding affinity.

Q. Which experimental models are commonly used to study (-)-iopanoic acid’s effects on thyroid function?

- In vivo: Amphibian models (e.g., Xenopus laevis tadpoles) to study metamorphosis delays via thyroid hormone suppression .

- In vivo (mammalian): Hypothyroid rat models, where parameters like body weight, food intake, and serum T3/T4 levels are monitored (e.g., Table 1 in ).

- In vitro: Cell lines expressing thyroid hormone receptors (e.g., HEK293) treated with (-)-iopanoic acid to measure gene expression changes .

Q. What are the standard protocols for administering (-)-iopanoic acid in longitudinal studies?

- Dosage: 10 mM in aqueous solutions for amphibian models, with weekly water changes to maintain efficacy .

- Duration: 4–6 weeks in rodent studies, with terminal blood sampling for hormone assays .

- Controls: Co-treatment with methimazole or propylthiouracil (PTU) to isolate deiodinase-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in (-)-iopanoic acid’s gene regulatory effects across tissues (e.g., testes vs. ovaries)?

- Methodology :

- Use tissue-specific RNA-seq to identify differentially expressed genes (e.g., α-cyp19, dax-1) .

- Apply ANOVA with post hoc Dunnett’s tests to compare fold changes relative to controls .

- Control for hormone cross-talk by co-treating with androgens (e.g., 5α-DHT) to isolate thyroid-specific pathways .

Q. What experimental design optimizes the study of (-)-iopanoic acid’s synergism with other antithyroid agents?

- Framework : Apply PICO (Population: hypothyroid models; Intervention: (-)-iopanoic acid + PTU; Comparison: Monotherapy; Outcome: Hormone suppression efficacy) .

- Protocol :

- Dose-response matrices to identify additive vs. antagonistic effects.

- Measure serum T3/T4 via ELISA and hepatic deiodinase activity .

Q. How can researchers validate the metabolic byproducts of (-)-iopanoic acid deiodination?

- Analytical Techniques :

- NMR spectroscopy and X-ray crystallography to characterize monodeiodinated products (e.g., compounds 19 and 20) .

- LC-MS to quantify halogen bonding changes post-deiodination, which prevent further degradation .

Q. What strategies ensure data reliability when (-)-iopanoic acid exhibits batch-dependent variability?

- Quality Control :

- Pre-screen batches via HPLC for purity (>98%) and consistency in IC50 values .

- Include internal standards in hormone assays (e.g., deuterated T3/T4) to normalize inter-assay variability .

Methodological Guidance

- For Basic Research : Prioritize dose-ranging studies to establish effective concentrations and minimize off-target effects .

- For Advanced Studies : Integrate multi-omics approaches (e.g., transcriptomics + metabolomics) to map systemic impacts of thyroid hormone disruption .

- Data Contradictions : Use meta-analysis frameworks to reconcile divergent findings (e.g., tissue-specific vs. systemic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.